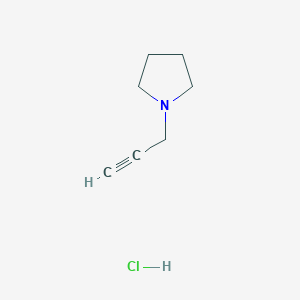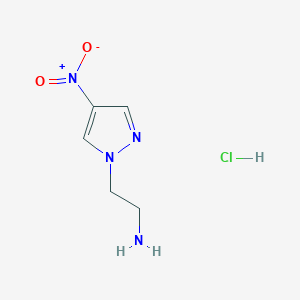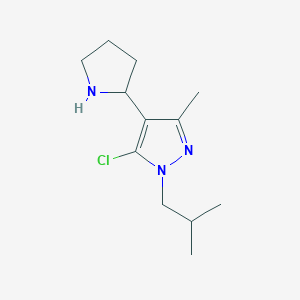![molecular formula C13H27Cl2N3O B1431800 [4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride CAS No. 1423023-89-5](/img/structure/B1431800.png)
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride
Vue d'ensemble
Description
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride, also known as MEM, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain. MEM has been used in a variety of studies to elucidate the mechanisms underlying dopamine regulation and to investigate its potential therapeutic applications.
Applications De Recherche Scientifique
Muscarinic M2 Receptor Antagonism
Studies have highlighted the selectivity of certain compounds for the muscarinic M2 receptor, a type of receptor implicated in various physiological processes. A derivative, 4-cyclohexyl-alpha-[4-[[4-methoxyphenyl(S)-sufinyl]phenyl]-1-piperazineacetonitrile, demonstrated significant affinity and selectivity, indicating its potential application in related pharmacological research (Kozlowski et al., 2000).
Synthesis and Characterization for New Psychoactive Substances (NPS)
The compound has been referenced in the context of synthesizing and characterizing new psychoactive substances (NPS), which are emerging drugs of abuse. This research plays a crucial role in identifying and understanding the properties and potential risks associated with these substances (Power et al., 2014).
Intermediate in Synthesis of Medicinal Drugs
The compound is widely used as an intermediate in the synthesis of medicinal drugs. The research focuses on developing efficient methods for obtaining this compound, crucial for the large-scale production of various pharmaceuticals (Kushakova et al., 2004).
ABCB1 Inhibitors for Cancer Therapy
Derivatives of the compound have been explored for their role as ABCB1 inhibitors, a protein involved in drug resistance, particularly in cancer therapy. This research is vital for developing new therapeutic agents that can overcome drug resistance in cancer cells (Colabufo et al., 2008).
Histamine H4 Receptor Ligands
The compound's derivatives have been studied for their potential as ligands for the histamine H4 receptor, suggesting their application in treating immune diseases and inflammatory conditions (Karcz et al., 2010).
Propriétés
IUPAC Name |
[4-(aminomethyl)cyclohexyl]-(4-methylpiperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12;;/h11-12H,2-10,14H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKVHKZVHBKMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{2-[(methylamino)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-ol dihydrochloride](/img/structure/B1431725.png)
![6,6,8,8-Tetramethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1431728.png)
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)





![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)

